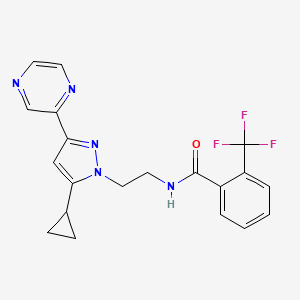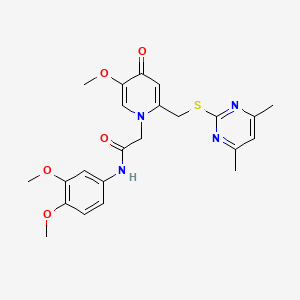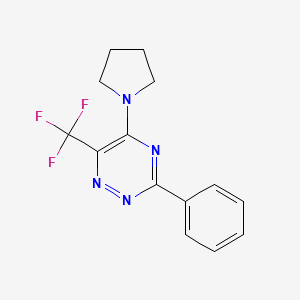
7-氨基-1-甲基喹啉-2(1H)-酮
描述
7-Amino-1-methylquinolin-2(1H)-one (7-AMQ) is a synthetic organic compound that has a wide range of applications in scientific research, including biochemistry and physiology. 7-AMQ is a highly versatile molecule, which can be used in a variety of ways in the laboratory. It is also known for its potential to be used in the development of new drug therapies.
科学研究应用
合成及抗癌活性
抗癌衍生物合成: Kubica 等人 (2018) 合成了 7-氨基-4-甲基喹啉-2(1H)-酮的新型衍生物,显示出对不同癌细胞类型的选择性抗癌活性。一些化合物抑制细胞迁移,表明有望开发新的抗癌药物 (Kubica 等人,2018)。
肿瘤血管破坏剂: Cui 等人 (2017) 发现了一种先导化合物,可在不显着毒性的情况下抑制小鼠的肿瘤生长。该化合物是 7-氨基-1-甲基喹啉-2(1H)-酮的修饰衍生物,有望作为一种破坏肿瘤血管的微管结合剂 (Cui 等人,2017)。
合成和结构研究
新型合成方法: Hostyn 等人 (2005) 开发了合成吲哚喹啉和苯并咔唑啉的新方法,包括 7-氨基-1-甲基喹啉-2(1H)-酮的衍生物,旨在寻找抗疟疾药物先导 (Hostyn 等人,2005)。
电化学用于合成: He 等人 (2017) 报道了喹啉的甲基化,包括 7-氨基-1-甲基喹啉-2(1H)-酮衍生物,在 Ru-三膦配合物存在下使用 CO2 和 H2,展示了一种合成 N-甲基-四氢喹啉的创新方法 (He 等人,2017)。
生物学和药理学应用
抗菌和抗真菌活性: El-Sonbati 等人 (2016) 合成了来自 7-氨基-1-甲基喹啉-2(1H)-酮衍生物的席夫碱配体,探索了其金属配合物在抗菌和抗真菌活性方面的应用,表明具有多种治疗应用的潜力 (El-Sonbati 等人,2016)。
缓蚀性能: Kadhim 等人 (2017) 研究了 7-氨基-1-甲基喹啉-2(1H)-酮衍生物在酸性条件下对低碳钢的缓蚀性能,证明了该化合物在药理应用之外的用途 (Kadhim 等人,2017)。
属性
IUPAC Name |
7-amino-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMUZYDWIASIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)
![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)
![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)



![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)